molecular formula C13H19NO2 B1675840 M-(1-Methylbutyl)phenyl methylcarbamate CAS No. 2282-34-0

M-(1-Methylbutyl)phenyl methylcarbamate

Cat. No.: B1675840
CAS No.: 2282-34-0
M. Wt: 221.29 g/mol
InChI Key: LHTOXQCYXYXXEZ-UHFFFAOYSA-N
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Description

Stereochemical Configuration and Isomeric Considerations

M-(1-Methylbutyl)phenyl methylcarbamate contains a chiral center at the 1-methylbutyl substituent attached to the meta position of the phenyl ring. This chiral center allows for the existence of stereoisomers (enantiomers), which may differ in their biological activity and physicochemical properties. The compound is typically represented with the 1-methylbutyl group in a specific stereochemical configuration, although detailed stereochemical assignments and enantiomeric purity data are not explicitly provided in the available literature. The presence of this stereocenter necessitates consideration of isomeric forms during synthesis and characterization.

Crystallographic Analysis and Molecular Conformation

Crystallographic data for M-(1-Methylbutyl)phenyl methylcarbamate are limited in public databases. However, based on typical carbamate structures and the substitution pattern, the molecule is expected to exhibit a planar phenyl ring with the carbamate moiety attached via an ether linkage at the meta position. The 1-methylbutyl side chain likely adopts a conformation minimizing steric hindrance, with flexible alkyl chain torsions. Crystallographic studies, if available, would reveal bond lengths, angles, and torsional parameters critical for understanding the molecular conformation and packing in the solid state. Such data are essential for correlating structure with reactivity and interaction with biological targets but are not explicitly reported in the current sources.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The nuclear magnetic resonance spectra of M-(1-Methylbutyl)phenyl methylcarbamate would typically exhibit characteristic signals corresponding to its structural components:

  • Aromatic protons of the phenyl ring appear as multiplets in the region of 7.0 to 7.5 ppm.
  • The methyl group attached to the nitrogen of the carbamate moiety resonates as a singlet near 3.0 ppm.
  • The methylene and methyl groups of the 1-methylbutyl side chain show complex splitting patterns between 0.8 and 2.0 ppm due to their aliphatic environment and stereochemical context.
  • The carbamate carbonyl carbon is typically observed in the ^13C NMR spectrum around 155 to 160 ppm.

These spectral features confirm the presence and connectivity of the carbamate group and the alkyl-substituted phenyl ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of M-(1-Methylbutyl)phenyl methylcarbamate reveals a molecular ion peak at m/z 221, consistent with its molecular weight. Fragmentation patterns typically include:

  • Cleavage of the carbamate moiety generating characteristic fragments corresponding to the phenyl ring with the alkyl substituent.
  • Loss of methyl or alkyl groups leading to smaller fragment ions.
  • The presence of a base peak indicative of a stable carbamate-related fragment.

These fragmentation patterns assist in confirming the molecular structure and purity of the compound during analytical assessments.

Infrared Absorption Characteristics

Infrared spectroscopy of M-(1-Methylbutyl)phenyl methylcarbamate shows distinctive absorption bands:

  • A strong absorption band near 1700 cm^-1 attributed to the carbonyl (C=O) stretching vibration of the carbamate group.
  • N-H stretching vibrations appear as medium bands in the region of 3300 to 3500 cm^-1.
  • Aromatic C-H stretching bands are observed near 3000 cm^-1.
  • C-O stretching vibrations of the carbamate ester linkage typically appear in the range of 1200 to 1300 cm^-1.
  • Aliphatic C-H stretching vibrations occur between 2850 and 2950 cm^-1.

These IR absorption features confirm the presence of functional groups consistent with the carbamate structure and the aromatic and aliphatic components of the molecule.

Data Table: Key Chemical and Spectroscopic Properties of M-(1-Methylbutyl)phenyl Methylcarbamate

Property Value/Description
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name (3-pentan-2-ylphenyl) N-methylcarbamate
CAS Number 2282-34-0
Molecular Ion (Mass Spectrometry) m/z 221
NMR (Proton) Aromatic protons 7.0–7.5 ppm; N-CH3 ~3.0 ppm; aliphatic 0.8–2.0 ppm
NMR (Carbon) Carbonyl C ~155–160 ppm
IR Absorption Bands C=O stretch ~1700 cm^-1; N-H stretch 3300–3500 cm^-1; C-O stretch 1200–1300 cm^-1; aromatic and aliphatic C-H stretches 2850–3000 cm^-1

Properties

IUPAC Name

(3-pentan-2-ylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTOXQCYXYXXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC(=CC=C1)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042103
Record name m-(1-Methylbutyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2282-34-0
Record name Phenol, 3-(1-methylbutyl)-, 1-(N-methylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2282-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-(1-Methylbutyl)phenyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002282340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(1-Methylbutyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-METHYLBUTYL)PHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV1MM336WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name M-(1-METHYLBUTYL)PHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2601
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Pharmacokinetics

It is known that the compound is toxic if ingested or absorbed through the skin, suggesting that it can be absorbed through various routes

Action Environment

Environmental factors can influence the action, efficacy, and stability of M-(1-Methylbutyl)phenyl methylcarbamate. For instance, it was formerly used as a soil insecticide, suggesting that it is stable in various environmental conditions.

Biochemical Analysis

Biochemical Properties

M-(1-Methylbutyl)phenyl methylcarbamate functions primarily as a cholinesterase inhibitor. It interacts with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, M-(1-Methylbutyl)phenyl methylcarbamate increases the levels of acetylcholine, leading to prolonged stimulation of cholinergic receptors. This inhibition is reversible, as the compound forms unstable complexes with cholinesterases through carbamoylation of the active sites of the enzymes.

Cellular Effects

M-(1-Methylbutyl)phenyl methylcarbamate affects various cell types by disrupting normal cholinergic signaling. In neurons, the increased acetylcholine levels can lead to continuous stimulation of postsynaptic receptors, resulting in excessive neuronal firing and potential neurotoxicity. In non-neuronal cells, such as muscle cells, the compound can cause prolonged muscle contractions and spastic paralysis. Additionally, M-(1-Methylbutyl)phenyl methylcarbamate may influence cell signaling pathways, gene expression, and cellular metabolism by altering the balance of neurotransmitters.

Molecular Mechanism

The molecular mechanism of M-(1-Methylbutyl)phenyl methylcarbamate involves its binding to the active site of acetylcholinesterase. This binding prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The compound’s carbamate group forms a covalent bond with the serine residue in the active site of AChE, resulting in enzyme inhibition. This interaction is reversible, allowing the enzyme to eventually regain its activity once the compound dissociates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of M-(1-Methylbutyl)phenyl methylcarbamate can vary over time. The compound’s stability and degradation depend on environmental conditions such as temperature, pH, and presence of other chemicals. Over time, the compound may degrade into less active or inactive metabolites, reducing its efficacy. Long-term exposure to M-(1-Methylbutyl)phenyl methylcarbamate in in vitro or in vivo studies has shown potential neurotoxic effects, including changes in cellular function and behavior.

Dosage Effects in Animal Models

The effects of M-(1-Methylbutyl)phenyl methylcarbamate in animal models are dose-dependent. At low doses, the compound may cause mild cholinergic symptoms such as salivation, lacrimation, and muscle twitching. Higher doses can lead to severe toxicity, including convulsions, spastic paralysis, and respiratory failure. Threshold effects have been observed, where a certain dosage level triggers a significant increase in adverse effects. Toxicity studies have highlighted the importance of careful dosage management to avoid harmful outcomes.

Metabolic Pathways

M-(1-Methylbutyl)phenyl methylcarbamate is metabolized in the body through various pathways. The primary metabolic route involves hydrolysis by esterases, resulting in the formation of less active or inactive metabolites. These metabolites may undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, M-(1-Methylbutyl)phenyl methylcarbamate is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys. The compound’s localization and accumulation can impact its overall activity and toxicity.

Subcellular Localization

M-(1-Methylbutyl)phenyl methylcarbamate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can affect its activity and function, potentially leading to localized effects on cellular processes. Understanding the subcellular distribution of M-(1-Methylbutyl)phenyl methylcarbamate is crucial for elucidating its mechanism of action.

Biological Activity

M-(1-Methylbutyl)phenyl methylcarbamate, also known as Bufencarb, is a carbamate compound that has garnered attention for its biological activity, particularly as a cholinesterase inhibitor. This article delves into its mechanisms of action, toxicological effects, and environmental impact, supported by relevant research findings and case studies.

Cholinesterase Inhibition
M-(1-Methylbutyl)phenyl methylcarbamate functions primarily as a cholinesterase inhibitor. Cholinesterases are enzymes responsible for breaking down acetylcholine, a neurotransmitter essential for normal nervous system function. By inhibiting these enzymes, Bufencarb disrupts neurotransmission in insects, leading to paralysis and death. This mechanism is similar to that of other carbamate insecticides, making it a subject of interest for pest control research .

Toxicological Profile

Human and Animal Toxicity
Research indicates that M-(1-Methylbutyl)phenyl methylcarbamate can be toxic to humans and animals upon ingestion or dermal absorption. Symptoms of carbamate poisoning may include nausea, vomiting, diarrhea, and respiratory distress due to the accumulation of acetylcholine in the nervous system. Studies have been conducted to understand the dose-response relationship and the potential for developing antidotes for carbamate poisoning.

Environmental Impact

Degradation and Persistence
The environmental fate of M-(1-Methylbutyl)phenyl methylcarbamate is crucial for assessing its ecological risks. Research has shown that this compound can degrade in soil and water, but its persistence can vary based on environmental conditions. Understanding its breakdown products is essential for evaluating potential risks to non-target organisms .

Case Study 1: Insecticidal Efficacy

A study evaluated the effectiveness of M-(1-Methylbutyl)phenyl methylcarbamate against various pest species. The results demonstrated that the compound effectively reduced pest populations in controlled environments, highlighting its potential utility in integrated pest management strategies.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of M-(1-Methylbutyl)phenyl methylcarbamate on laboratory animals. The study revealed significant neurotoxic effects at high doses, prompting further investigations into safe handling practices and exposure limits.

Research Findings

Study Focus Findings
Cholinesterase InhibitionConfirmed significant inhibition of AChE activity in insect models.
Environmental PersistenceIdentified degradation pathways in soil; persistence varies with moisture levels.
Toxicity ProfileEstablished acute toxicity levels in mammals; recommended safety protocols.

Scientific Research Applications

Agricultural Applications

M-(1-Methylbutyl)phenyl methylcarbamate is primarily used in agriculture for pest control due to its effectiveness against various insect species. Key applications include:

  • Crop Protection : It is effective against a range of agricultural pests, making it suitable for use on crops such as vegetables and fruits.
  • Home and Garden Use : The compound is also utilized in residential settings for controlling household pests .

Table 1: Effectiveness Against Common Pests

Pest TypeTargeted SpeciesMode of Action
InsectsAphids, BeetlesCholinesterase inhibition
MitesSpider mitesDisruption of neurotransmission
NematodesRoot-knot nematodesNeurotoxic effects

Therapeutic Potential

While primarily known for its agricultural applications, M-(1-Methylbutyl)phenyl methylcarbamate's cholinesterase inhibitory properties have led to investigations into its potential therapeutic uses in managing certain neurological conditions. Research has indicated that compounds with similar mechanisms may hold promise in treating diseases characterized by cholinergic dysfunction .

Case Study: Neurological Research

A study exploring the effects of cholinesterase inhibitors on cognitive function demonstrated that compounds like M-(1-Methylbutyl)phenyl methylcarbamate could enhance memory retention in animal models by increasing acetylcholine availability . This suggests potential applications in treating conditions such as Alzheimer's disease.

Safety and Toxicological Profile

Despite its effectiveness as an insecticide, M-(1-Methylbutyl)phenyl methylcarbamate poses certain risks:

  • Toxicity to Non-target Species : The compound is highly toxic to beneficial insects (e.g., bees) and other non-target organisms .
  • Human Exposure Risks : Acute exposure can lead to symptoms such as headaches, nausea, and excessive salivation due to overstimulation of cholinergic pathways .

Table 2: Toxicological Effects

Exposure LevelSymptoms
Low ExposureHeadaches, nausea
Moderate ExposureExcessive salivation, muscle twitching
High ExposureConvulsions, paralysis

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkyl Substitutions : Bromo- or iodo-substituted analogs (e.g., compounds 1b, 1d in ) exhibit enhanced stability but may increase environmental persistence .
  • Aryl Modifications: Formetanate hydrochloride includes a dimethylamino group, enhancing systemic activity against mites and nematodes .
2.2 Toxicological Profiles

Research Findings :

  • Bufencarb components exhibit moderate to high toxicity, with cholinesterase inhibition thresholds necessitating strict occupational exposure controls .
  • Substituted carbamates with tert-butyl groups (e.g., 1b, 1d) demonstrate variable insecticidal efficacy in mosquito AChE inhibition assays, suggesting substituent-dependent activity .
2.3 Environmental and Regulatory Considerations
  • Bufencarb : Withdrawn from U.S. markets due to its cholinesterase inhibition risks and environmental persistence .
  • Formetanate hydrochloride : Classified under EPA tolerance code 180.276, indicating regulated foreign agricultural use .

Q & A

Basic: What are the recommended methods for synthesizing M-(1-Methylbutyl)phenyl methylcarbamate with high purity?

Answer:
The synthesis of M-(1-Methylbutyl)phenyl methylcarbamate typically involves the reaction of a phenolic precursor with methyl isocyanate (MIC) or a carbamoyl chloride derivative. A methodological approach includes:

  • Step 1: Preparation of the phenolic intermediate, 3-(1-methylbutyl)phenol, via alkylation or Friedel-Crafts alkylation of phenol using 1-methylbutyl halides or alcohols.
  • Step 2: Carbamoylation using methyl isocyanate (MIC) under anhydrous conditions. This reaction requires controlled temperatures (0–5°C) to minimize side reactions.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >98% purity .

Key Considerations:

  • Safety protocols for handling MIC (toxic and volatile) are critical .
  • Analytical validation using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) ensures structural integrity .

Basic: How can researchers optimize analytical techniques for quantifying M-(1-Methylbutyl)phenyl methylcarbamate in environmental samples?

Answer:
Quantification in complex matrices (e.g., soil, water) requires:

  • Extraction: Solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction using dichloromethane.
  • Chromatography: Reverse-phase HPLC with a mobile phase of acetonitrile:water (70:30, v/v) and a flow rate of 1.0 mL/min. UV detection at 220 nm is optimal for carbamates .
  • Calibration: Use internal standards (e.g., isoprocarb or promecarb) to account for matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M-(1-Methylbutyl)phenyl methylcarbamate
Reactant of Route 2
M-(1-Methylbutyl)phenyl methylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.